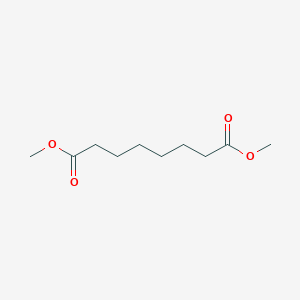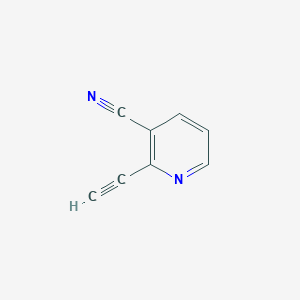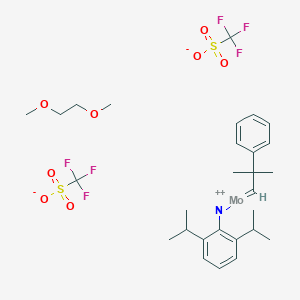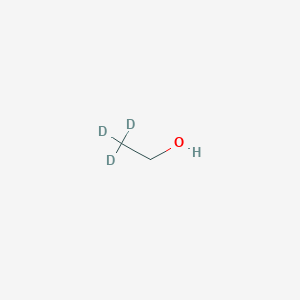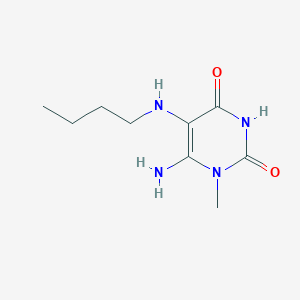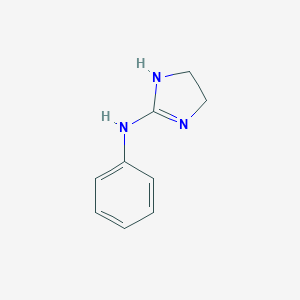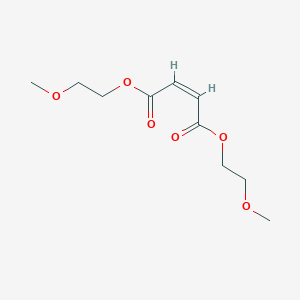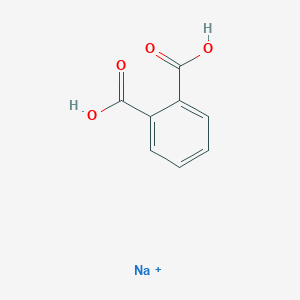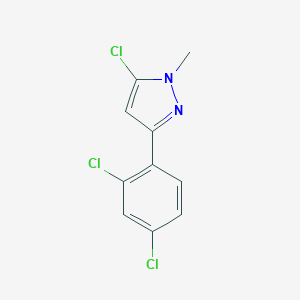
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, commonly known as 'CDCP', is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
CDCP's mechanism of action is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. CDCP has also been shown to disrupt the insect nervous system, leading to paralysis and death.
Effets Biochimiques Et Physiologiques
CDCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CDCP has been shown to disrupt the insect nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
CDCP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, CDCP's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Furthermore, its potential toxicity and environmental impact need to be thoroughly evaluated before its widespread use.
Orientations Futures
There are several future directions for CDCP research. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand CDCP's mechanism of action and its effects on various biological systems. Furthermore, CDCP's potential use as an insecticide needs to be further explored, with a focus on its environmental impact and potential toxicity.
Méthodes De Synthèse
CDCP can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 1-chloro-3-methyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield CDCP. The purity of the synthesized compound can be improved by recrystallization.
Applications De Recherche Scientifique
CDCP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. CDCP has also been investigated for its anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, CDCP has been studied for its potential use as an insecticide, as it exhibits insecticidal activity against various insect species.
Propriétés
Numéro CAS |
133112-53-5 |
|---|---|
Nom du produit |
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole |
Formule moléculaire |
C10H7Cl3N2 |
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
Clé InChI |
JQWXACWUGZWYFE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
SMILES canonique |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Synonymes |
5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



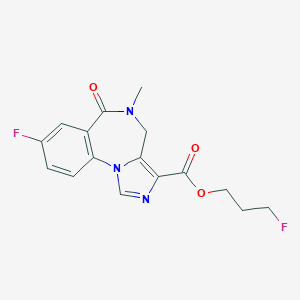
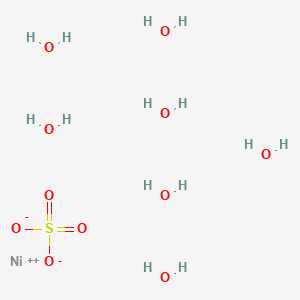
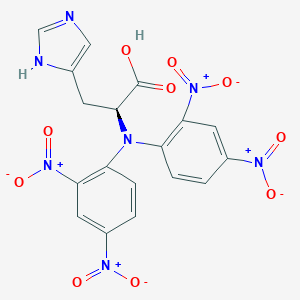
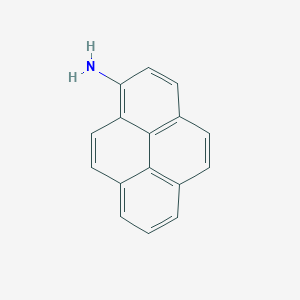
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
